molecular formula C17H12ClN3O3S B11969701 N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide

Cat. No.: B11969701
M. Wt: 373.8 g/mol
InChI Key: ZFQMDXGUCYMRQZ-UHFFFAOYSA-N
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Description

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The compound features a thiazole ring, a chlorobenzyl group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzylamine with α-haloketones under basic conditions.

    Nitration: The nitro group is introduced via nitration of the benzamide precursor using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the nitrated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to accelerate reaction rates and achieve higher selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Boronic acids and palladium catalysts under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of new derivatives with different substituents on the benzyl group.

    Coupling: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The thiazole ring and chlorobenzyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-nitrobenzamide is unique due to its combination of a thiazole ring, chlorobenzyl group, and nitrobenzamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12ClN3O3S

Molecular Weight

373.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide

InChI

InChI=1S/C17H12ClN3O3S/c18-12-7-5-11(6-8-12)9-13-10-19-17(25-13)20-16(22)14-3-1-2-4-15(14)21(23)24/h1-8,10H,9H2,(H,19,20,22)

InChI Key

ZFQMDXGUCYMRQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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